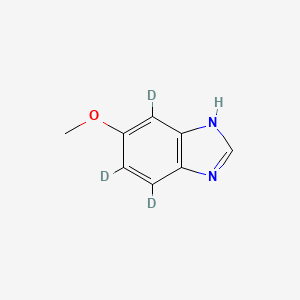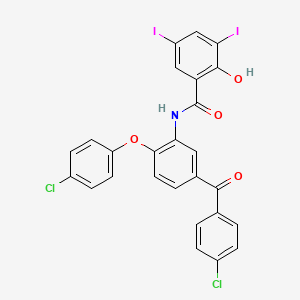
Tubulin/MMP-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin/MMP-IN-1 is a potent inhibitor of both tubulin and matrix metalloproteinases (MMPs). This compound has shown significant potential in cancer research due to its ability to suppress tubulin polymerization, induce cell cycle arrest at the G2/M phase, and promote reactive oxidative stress (ROS) generation in HepG2 cells, ultimately leading to apoptosis via the mitochondrial-dependent apoptotic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be involved in the metabolic processing of the compound within biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .
Scientific Research Applications
Tubulin/MMP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.
Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Like Tubulin/MMP-IN-1, Combretastatin A-4 inhibits tubulin polymerization and has shown potential in cancer research.
Paclitaxel: This compound stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its dual inhibitory action on both tubulin and matrix metalloproteinases. This dual mechanism provides a comprehensive approach to targeting cancer cells by disrupting their structural integrity and preventing their invasive capabilities .
Properties
Molecular Formula |
C38H44NO9P |
|---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14- |
InChI Key |
KYWNCKLZETWRBX-PFONDFGASA-N |
Isomeric SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


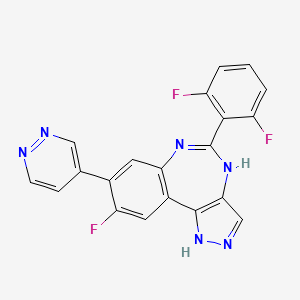
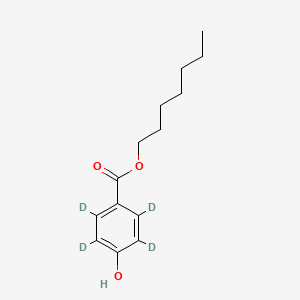


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
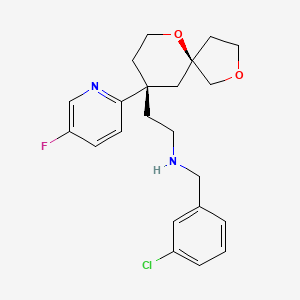
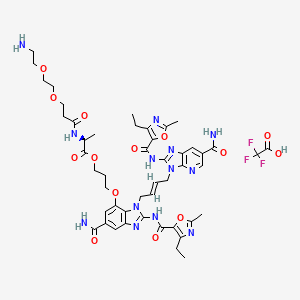
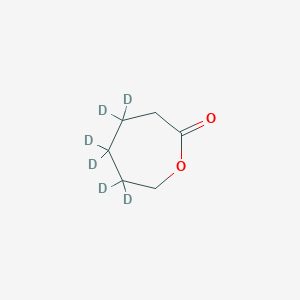
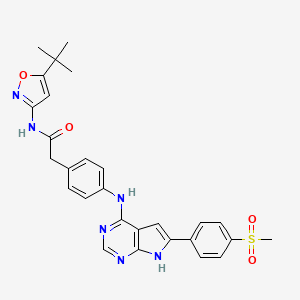
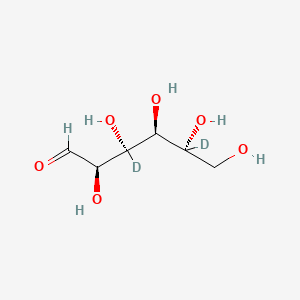
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

